6,6'-benzene-1,4-diylbis[4-(4-methoxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione]
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Overview
Description
6,6’-benzene-1,4-diylbis[4-(4-methoxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione] is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-benzene-1,4-diylbis[4-(4-methoxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione] typically involves multi-step organic reactions. The process begins with the preparation of the core benzene-1,4-diylbis structure, followed by the introduction of the methoxyphenyl groups and the pyrrolo[3,4-d]pyrimidine rings. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6,6’-benzene-1,4-diylbis[4-(4-methoxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as halogens and nitro compounds. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
6,6’-benzene-1,4-diylbis[4-(4-methoxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione] has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6,6’-benzene-1,4-diylbis[4-(4-methoxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
4,7-Diarylbenzo[c][1,2,5]thiadiazoles: These compounds share a similar aromatic structure and are used in similar applications, such as photovoltaics and fluorescent sensors.
Thiadiazole-based covalent triazine frameworks: These compounds are used for selective detection of primary aromatic amines and have similar structural features.
Uniqueness
6,6’-benzene-1,4-diylbis[4-(4-methoxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione] is unique due to its combination of aromatic and heterocyclic components, which confer distinct chemical and physical properties
Properties
CAS No. |
893782-00-8 |
---|---|
Molecular Formula |
C34H32N6O6 |
Molecular Weight |
620.7 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-6-[4-[4-(4-methoxyphenyl)-1-methyl-2,5-dioxo-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-6-yl]phenyl]-1-methyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione |
InChI |
InChI=1S/C34H32N6O6/c1-37-25-17-39(31(41)27(25)29(35-33(37)43)19-5-13-23(45-3)14-6-19)21-9-11-22(12-10-21)40-18-26-28(32(40)42)30(36-34(44)38(26)2)20-7-15-24(46-4)16-8-20/h5-16,29-30H,17-18H2,1-4H3,(H,35,43)(H,36,44) |
InChI Key |
JXIJWFFGDGRABG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(NC1=O)C3=CC=C(C=C3)OC)C(=O)N(C2)C4=CC=C(C=C4)N5CC6=C(C5=O)C(NC(=O)N6C)C7=CC=C(C=C7)OC |
Origin of Product |
United States |
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